REACTION_SMILES
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[CH2:19]1[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1.[CH3:25][CH:26]([OH:27])[CH3:28].[I:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[NH:6][C:5](=[O:11])[CH2:4]2.[nH:12]1[c:13]([CH:17]=[O:18])[cH:14][cH:15][cH:16]1>>[I:1][c:2]1[c:3]2[c:7]([cH:8][cH:9][cH:10]1)[NH:6][C:5](=[O:11])[C:4]2=[CH:17][c:13]1[nH:12][cH:16][cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2c(I)cccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc[nH]1
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Name
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Type
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product
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Smiles
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O=C1Nc2cccc(I)c2C1=Cc1ccc[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |